molecular formula C11H17NO4 B10799915 MK-351 hydrate

MK-351 hydrate

Cat. No.: B10799915
M. Wt: 227.26 g/mol
InChI Key: MDWVDSWUAHJYTD-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MK-351 hydrate: , also known as Methyldopa hydrate, is a compound primarily used as an antihypertensive agent. It functions as a DOPA decarboxylase inhibitor and an indirect α2-adrenergic receptor agonist. This compound is known for its ability to inhibit the sympathetic nervous system, thereby decreasing the production of dopamine, norepinephrine, and epinephrine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MK-351 hydrate involves the reaction of L-tyrosine with formaldehyde and hydrogen cyanide to form L-α-methyl-3,4-dihydroxyphenylalanine (L-α-methyldopa). This intermediate is then subjected to hydrolysis to yield this compound. The reaction conditions typically involve acidic or basic environments to facilitate the hydrolysis process .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then crystallized and purified through various techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: MK-351 hydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .

Scientific Research Applications

MK-351 hydrate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its effects on biological systems, particularly its role in inhibiting the sympathetic nervous system.

    Medicine: this compound is used in the treatment of hypertension and is being researched for its potential in treating other cardiovascular diseases.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

MK-351 hydrate exerts its effects by inhibiting DOPA decarboxylase, an enzyme involved in the synthesis of dopamine. By inhibiting this enzyme, the compound reduces the production of dopamine, norepinephrine, and epinephrine. This leads to a decrease in sympathetic nervous system activity, resulting in lowered blood pressure. The compound also acts as an indirect agonist of α2-adrenergic receptors, further contributing to its antihypertensive effects .

Comparison with Similar Compounds

Uniqueness: MK-351 hydrate is unique due to its dual mechanism of action as both a DOPA decarboxylase inhibitor and an indirect α2-adrenergic receptor agonist. This dual action makes it particularly effective in reducing blood pressure and managing hypertension .

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;methane

InChI

InChI=1S/C10H13NO4.CH4/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;/h2-4,12-13H,5,11H2,1H3,(H,14,15);1H4/t10-;/m0./s1

InChI Key

MDWVDSWUAHJYTD-PPHPATTJSA-N

Isomeric SMILES

C.C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N

Canonical SMILES

C.CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N

Origin of Product

United States

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